
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol It is a derivative of nicotinonitrile, featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then protected by the Boc group. The nicotinonitrile moiety is introduced through a series of reactions involving nitrile formation and subsequent coupling with the protected pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted nicotinonitrile derivatives.
科学的研究の応用
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protected pyrrolidine ring may play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Nicotinonitrile: The parent compound, lacking the Boc-protected pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Boc-protected amines: Compounds with Boc-protected amine groups but different core structures.
Uniqueness
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is unique due to the combination of the Boc-protected pyrrolidine ring and the nicotinonitrile moiety. This structural feature imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
tert-butyl 3-(5-cyanopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-5-4-12(10-18)13-6-11(7-16)8-17-9-13/h6,8-9,12H,4-5,10H2,1-3H3 |
InChIキー |
VYBGSWJXRMNHEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


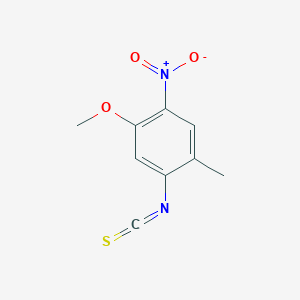

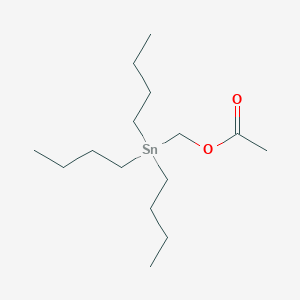
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)

![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
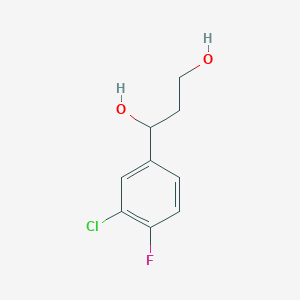
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
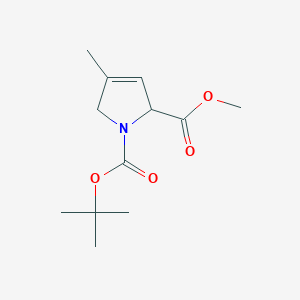
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
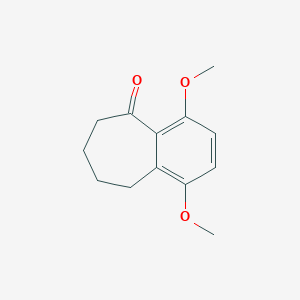
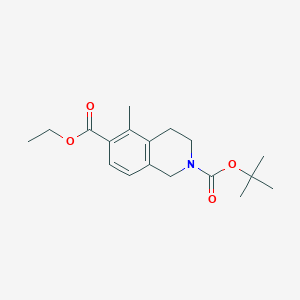
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
